8-Benzyl-3,8-diazabicyclo[4.2.0]octane

Lab Safety Procurement Compliance Occupational Health

8-Benzyl-3,8-diazabicyclo[4.2.0]octane (CAS 1416439-26-3) is a conformationally constrained bicyclic diamine building block featuring a benzyl-protected secondary amine. It belongs to the 3,8-diazabicyclo[4.2.0]octane class, a scaffold foundational to potent nicotinic acetylcholine receptor (nAChR) agonists with picomolar binding affinities.

Molecular Formula C13H18N2
Molecular Weight 202.3 g/mol
CAS No. 1416439-26-3
Cat. No. B1291536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Benzyl-3,8-diazabicyclo[4.2.0]octane
CAS1416439-26-3
Molecular FormulaC13H18N2
Molecular Weight202.3 g/mol
Structural Identifiers
SMILESC1CNCC2C1CN2CC3=CC=CC=C3
InChIInChI=1S/C13H18N2/c1-2-4-11(5-3-1)9-15-10-12-6-7-14-8-13(12)15/h1-5,12-14H,6-10H2
InChIKeyBLCVYHKAZCBAKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Benzyl-3,8-diazabicyclo[4.2.0]octane (CAS 1416439-26-3): Procurement-Grade Bicyclic Diamine Scaffold for CNS Ligand Synthesis


8-Benzyl-3,8-diazabicyclo[4.2.0]octane (CAS 1416439-26-3) is a conformationally constrained bicyclic diamine building block featuring a benzyl-protected secondary amine . It belongs to the 3,8-diazabicyclo[4.2.0]octane class, a scaffold foundational to potent nicotinic acetylcholine receptor (nAChR) agonists with picomolar binding affinities [1]. The compound is typically supplied at ≥95% purity and is utilized as a late-stage intermediate or a versatile core for parallel medicinal chemistry efforts targeting CNS disorders.

8-Benzyl-3,8-diazabicyclo[4.2.0]octane: Why Regioisomeric or Unprotected Analogs Cannot Be Assumed Interchangeable


The specific [4.2.0] ring junction geometry and N-benzyl protection state of this compound dictate its physicochemical and safety profile relative to its [3.2.1] regioisomer and its debenzylated parent. Simple substitution with the [3.2.1] isomer introduces a higher degree of ocular hazard (GHS Category 1 vs. Category 2) , while the unprotected 3,8-diazabicyclo[4.2.0]octane core lacks the orthogonal synthetic handle provided by the benzyl group, which is critical for selective N3-functionalization in multi-step syntheses [1]. These differences carry direct implications for laboratory safety protocols, synthetic route design, and final product impurity profiles, making blind substitution scientifically and procedurally unsound.

8-Benzyl-3,8-diazabicyclo[4.2.0]octane: Evidence-Based Differentiation Guide


Reduced Ocular Hazard: GHS Category 2 Irritant vs. Category 1 Serious Eye Damage in [3.2.1] Isomer

The target [4.2.0] compound is classified as a Category 2 eye irritant (H319), whereas its [3.2.1] regioisomer (CAS 93428-56-9) is classified under the more severe Category 1 for serious eye damage (H318) . This difference in GHS hazard classification directly impacts laboratory risk assessment, required personal protective equipment (PPE) protocols, and institutional chemical approval workflows.

Lab Safety Procurement Compliance Occupational Health

Physicochemical Property Shift: Lower Boiling Point and Flash Point vs. [3.2.1] Regioisomer

The [4.2.0] scaffold lowers the predicted boiling point by approximately 4.6 °C and the flash point by 3.3 °C relative to the [3.2.1] isomer . These subtle but measurable differences can influence the choice of distillation conditions and thermal stability parameters during scale-up purification.

Process Chemistry Purification Distillation

Validated Scaffold for Picomolar nAChR Affinity: Core-Derived Ligands Match or Exceed Epibatidine

The 3,8-diazabicyclo[4.2.0]octane core has been validated as a privileged scaffold in nAChR ligand design. Multiple analogs derived from this core (e.g., compounds 24, 25, 28, 30, 32, and 47) exhibit equivalent or greater affinity for the human α4β2 receptor relative to epibatidine, a gold-standard high-affinity nAChR agonist [1]. This establishes a data-backed precedent for the [4.2.0] geometry in achieving target potency that the [3.2.1] or other bicyclic scaffolds have not consistently replicated in head-to-head medicinal chemistry campaigns.

Nicotinic Receptors CNS Drug Discovery Analgesic Development

Orthogonal Synthetic Utility: Removable N8-Benzyl Protecting Group Enables Selective Functionalization

The benzyl substituent at the N8 position serves as a protecting group that can be selectively removed via hydrogenolysis (Pd/C, H2) . This contrasts with the free-base 3,8-diazabicyclo[4.2.0]octane, which lacks chemoselectivity between N3 and N8 nitrogens, and with Cbz- or Boc-protected analogs that require acidic or orthogonal deprotection conditions [1]. The benzyl group's stability to a range of reaction conditions and its straightforward deprotection provide a distinct synthetic advantage for library synthesis.

Synthetic Methodology Protecting Group Strategy Parallel Synthesis

8-Benzyl-3,8-diazabicyclo[4.2.0]octane: High-Value Application Scenarios Validated by Quantitative Evidence


nAChR Agonist Lead Optimization Programs Requiring a Validated Picomolar-Affinity Core

Medicinal chemistry teams pursuing novel α4β2 nAChR agonists for pain or CNS indications can directly leverage the 3,8-diazabicyclo[4.2.0]octane core as a starting template with literature-precedented picomolar binding affinity [1]. The 8-benzyl derivative serves as the key protected intermediate for parallel synthesis, enabling rapid exploration of N3 substituents while maintaining the core geometry known to match or exceed epibatidine's receptor affinity [1].

Academic Core Facility or CRO Compound Library Synthesis with Reduced Safety Overhead

For shared synthesis facilities producing compound libraries, selecting the [4.2.0] isomer over the [3.2.1] alternative reduces the eye hazard classification from Category 1 (serious damage) to Category 2 (irritation), as documented in SDS data . This lowers PPE requirements and streamlines chemical hygiene plan implementation without sacrificing scaffold utility.

Process Development for Scale-Up Distillation of Bicyclic Diamine Intermediates

Process chemists optimizing distillation-based purification of diazabicyclic intermediates benefit from the [4.2.0] isomer's measurably lower boiling point (304.4 °C vs. 309 °C for the [3.2.1] isomer) . This thermal advantage can translate to reduced energy consumption and lower thermal stress on the product during fractional distillation at pilot scale.

Orthogonal Deprotection Strategies for Multistep Syntheses of Unsymmetrical Diamines

Synthetic groups requiring chemoselective functionalization of a bridged diamine scaffold can exploit the benzyl group at N8 as a robust protecting group removable under neutral hydrogenolysis . This permits iterative N3 derivatization—including amide coupling, reductive amination, or sulfonylation—without risking N8 contamination, a clear advantage over unprotected or acid-labile (Boc) protected alternatives.

Quote Request

Request a Quote for 8-Benzyl-3,8-diazabicyclo[4.2.0]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.